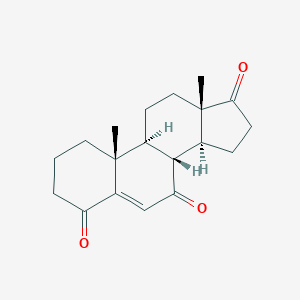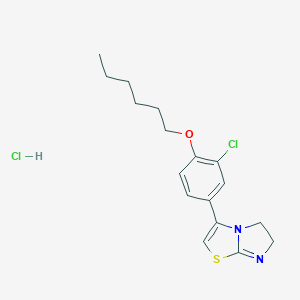
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the death of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride in lab experiments include its potential as a potent antitumor, antibacterial, and antifungal agent. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential use in combination with other drugs to enhance its antitumor and antibacterial effects. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride involves a multi-step process. The first step involves the synthesis of 3-(3-chloro-4-(hexyloxy)phenyl)-1-propen-1-one, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with ammonium acetate to produce the Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride.
Aplicaciones Científicas De Investigación
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential antibacterial and antifungal agent. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Número CAS |
160518-42-3 |
|---|---|
Nombre del producto |
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(hexyloxy)phenyl)-, monohydrochloride |
Fórmula molecular |
C17H22Cl2N2OS |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
3-(3-chloro-4-hexoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C17H21ClN2OS.ClH/c1-2-3-4-5-10-21-16-7-6-13(11-14(16)18)15-12-22-17-19-8-9-20(15)17;/h6-7,11-12H,2-5,8-10H2,1H3;1H |
Clave InChI |
HXMQKOAVKDOKCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Otros números CAS |
160518-42-3 |
Sinónimos |
2-(3-chloro-4-hexoxy-phenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-di ene hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)

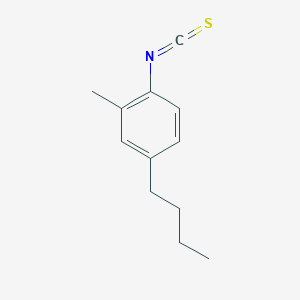
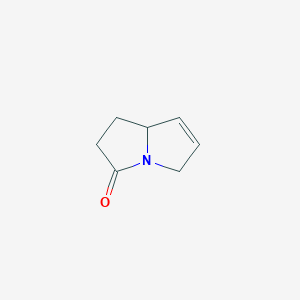
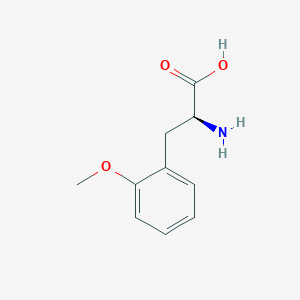

![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)

